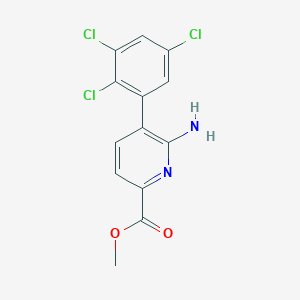

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Description

IUPAC Naming and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate. This naming convention reflects the compound's structure as a methyl ester of 6-amino-5-(2,3,5-trichlorophenyl)picolinic acid, where picolinic acid refers to 2-pyridinecarboxylic acid. The compound is officially registered under Chemical Abstracts Service number 875051-79-9, providing a unique identifier for chemical databases and regulatory purposes.

Alternative systematic names for this compound include 2-pyridinecarboxylic acid, 6-amino-5-(2,3,5-trichlorophenyl)-, methyl ester, which explicitly describes the substitution pattern on the pyridine ring. The compound also appears in chemical catalogs under various catalog numbers, including MFCD25435710 in the MDL database. Commercial suppliers often use simplified names such as methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate to describe the same chemical entity.

The naming convention follows established rules for pyridine derivatives, where the pyridine nitrogen is assigned position 1, and the carboxylic acid group at position 2 defines it as a picolinic acid derivative. The trichlorophenyl substituent at position 5 and the amino group at position 6 complete the systematic description of the molecular structure.

Molecular Formula and Weight

The molecular formula of this compound is C₁₃H₉Cl₃N₂O₂. This formula indicates the presence of thirteen carbon atoms, nine hydrogen atoms, three chlorine atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight is precisely 331.58 grams per mole according to authoritative chemical databases, though some sources report slight variations such as 331.5818 grams per mole.

The elemental composition can be analyzed to understand the compound's chemical behavior and properties. The three chlorine atoms contribute significantly to the molecular weight, accounting for approximately 32% of the total mass. The nitrogen content, represented by two nitrogen atoms, comprises about 8.4% of the molecular weight, while the oxygen atoms from the ester and amino functionalities contribute approximately 9.6% to the total mass.

| Element | Count | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage |

|---|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 | 47.1% |

| Hydrogen | 9 | 1.008 | 9.072 | 2.7% |

| Chlorine | 3 | 35.45 | 106.35 | 32.1% |

| Nitrogen | 2 | 14.007 | 28.014 | 8.4% |

| Oxygen | 2 | 15.999 | 31.998 | 9.6% |

| Total | 29 | - | 331.584 | 100% |

The compound's empirical formula provides insight into its chemical properties and potential reactivity patterns, particularly considering the electron-withdrawing effects of the multiple chlorine substituents and the electron-donating properties of the amino group.

Structural Isomerism and Tautomerism

Structural isomerism considerations for this compound involve understanding the various possible arrangements of substituents on both the pyridine and phenyl rings. Picolinic acid itself is an isomer of nicotinic acid and isonicotinic acid, which have carboxyl substituents at the 3- and 4-positions respectively on the pyridine ring. The specific substitution pattern in this compound places the amino group at position 6 and the trichlorophenyl substituent at position 5 of the picolinic acid framework.

Tautomerism represents a particularly important aspect of picolinic acid derivatives, as research has demonstrated that 2-picolinic acid can exist in both neutral molecular and zwitterionic forms within the same crystal structure. The tautomeric equilibrium in picolinic acid systems involves proton transfer between the carboxylic acid group and the pyridine nitrogen, creating zwitterionic species with distinctive chemical shift patterns in nuclear magnetic resonance spectroscopy.

For this compound, the presence of the amino group introduces additional tautomeric possibilities. Research on 2-amino pyridine derivatives has shown that these compounds can undergo various tautomeric conversions, including amino-imino tautomerism. The amino group at position 6 could potentially participate in intramolecular hydrogen bonding with the nitrogen atom of the pyridine ring, influencing the compound's preferred tautomeric form.

The electron-withdrawing trichlorophenyl substituent at position 5 may stabilize certain tautomeric forms by affecting the electron density distribution within the pyridine ring system. Density functional theory calculations have proven valuable for predicting the most stable tautomeric forms of similar compounds, particularly when experimental determination proves challenging due to long relaxation times in nuclear magnetic resonance experiments.

Key Functional Groups: Amino, Picolinate Ester, Trichlorophenyl Substituent

The structural complexity of this compound arises from the combination of three distinct functional group systems: the amino group, the picolinate ester, and the trichlorophenyl substituent. Each of these functional groups contributes unique chemical properties and reactivity patterns to the overall molecular behavior.

The amino functional group at position 6 of the pyridine ring represents a primary amine with characteristic nucleophilic properties. Primary amines typically exhibit basicity and can participate in hydrogen bonding interactions, both as donors and acceptors. The positioning of the amino group adjacent to the pyridine nitrogen creates potential for intramolecular interactions that may influence the compound's conformational preferences and chemical reactivity patterns.

The picolinate ester functionality forms the core structural framework of the molecule, consisting of a methyl ester of 2-pyridinecarboxylic acid. Picolinic acid derivatives are known for their chelating properties, particularly their ability to coordinate with metal ions through the pyridine nitrogen and carboxylate oxygen atoms. The methyl ester modification of the carboxylic acid group alters the coordination behavior while maintaining the aromatic pyridine system's electronic properties.

The trichlorophenyl substituent at position 5 introduces significant steric and electronic effects to the molecular system. The three chlorine atoms positioned at the 2, 3, and 5 positions of the phenyl ring create a highly electron-deficient aromatic system. This electron-withdrawing character influences the overall electronic distribution within the molecule and may affect the basicity of both the amino group and the pyridine nitrogen.

| Functional Group | Position | Key Properties | Chemical Behavior |

|---|---|---|---|

| Primary Amino | C-6 | Nucleophilic, Basic | Hydrogen bonding, Coordination |

| Pyridine Ring | Core | Aromatic, Basic nitrogen | π-π interactions, Coordination |

| Methyl Ester | C-2 | Electrophilic carbonyl | Hydrolysis, Transesterification |

| Trichlorophenyl | C-5 | Electron-withdrawing | Aromatic substitution resistance |

The interplay between these functional groups creates a complex electronic environment that influences the compound's overall chemical behavior, solubility characteristics, and potential biological activity.

Stereochemical Considerations

Stereochemical analysis of this compound reveals that the compound exhibits achiral properties with no defined stereocenters. The molecular structure contains no asymmetric carbon atoms that would generate enantiomeric forms, and the planar aromatic systems do not contribute to stereoisomerism in this particular arrangement.

The absence of stereogenic centers simplifies the compound's stereochemical profile, eliminating considerations of optical activity and enantiomeric excess that would be relevant for chiral molecules. Database entries confirm the achiral nature of the compound, with stereochemistry classifications indicating no defined stereocenters and no optical activity.

Conformational analysis represents the primary stereochemical consideration for this compound. The rotation around the carbon-carbon bond connecting the pyridine ring to the trichlorophenyl substituent can generate different conformational isomers. The steric interactions between the trichlorophenyl group and adjacent substituents on the pyridine ring, particularly the amino group at position 6, may influence the preferred conformational arrangements.

The planar nature of both aromatic ring systems suggests that the compound may adopt conformations where the rings are either coplanar or twisted relative to each other, depending on the balance between π-π interactions and steric repulsion. The presence of the bulky trichlorophenyl group and the amino substituent likely prevents completely coplanar arrangements due to steric hindrance.

| Stereochemical Parameter | Value | Significance |

|---|---|---|

| Defined Stereocenters | 0 | No chiral centers |

| E/Z Centers | 0 | No geometric isomerism |

| Optical Activity | None | Achiral compound |

| Conformational Freedom | Limited | Restricted rotation |

The stereochemical simplicity of this compound facilitates its characterization and analysis while focusing attention on the electronic and chemical properties arising from its functional group composition rather than stereochemical complexity.

Propriétés

IUPAC Name |

methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKWPBAXXXQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

Picolinonitriles and Picolinates: The synthesis often starts from 3,4,5,6-tetrachloropicolinonitrile or related halogenated pyridine derivatives. These intermediates allow selective substitution reactions at specific ring positions due to the differential reactivity of halogens and nitrile groups.

Amination of Halogenated Picolinates: Introduction of the amino group at the 6-position is achieved by nucleophilic substitution of a halogen (usually fluorine or chlorine) with ammonia or ammonium hydroxide. This step is typically conducted under controlled temperature conditions (ambient to 70 °C) in polar aprotic solvents such as DMSO, DMF, or acetonitrile.

Halogenation and Hydrazine Substitution

Halogenation: Selective chlorination at the 3-position can be performed using chlorinating agents such as sulfuryl chloride or N-chloro compounds. This step is usually done after amination to avoid unwanted side reactions.

Hydrazine Treatment: Hydrazine hydrate is employed to substitute fluorine atoms at the 6-position with hydrazino groups, which can then be converted to halogenated derivatives. This step is sensitive and requires careful control of reaction conditions to avoid by-product formation.

Coupling with Aryl Metal Compounds

- The key step to introduce the 2,3,5-trichlorophenyl substituent at the 5-position involves coupling the halopicolinate intermediate with an aryl metal reagent (e.g., organozinc, organotin, or boronate compounds) in the presence of a transition metal catalyst (commonly palladium-based). This cross-coupling reaction is critical for achieving the desired substitution pattern.

Hydrolysis and Esterification

- After coupling, hydrolysis of nitrile groups to carboxylic acids and subsequent esterification with methanol under acidic conditions yield the methyl ester of the picolinic acid derivative. These steps are typically performed sequentially but can be optimized for one-pot procedures.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Fluorination/Chlorination | LiCl in polar aprotic solvent (DMSO, NMP) at 35–70 °C | Mixed halogenated picolinonitriles |

| 2 | Amination | Ammonia or ammonium hydroxide in DMSO or acetonitrile | 6-Amino-halopicolinonitrile intermediate |

| 3 | Hydrazine substitution | Hydrazine monohydrate in DMSO or DMF, 35–70 °C | 6-Hydrazinopicolinonitrile intermediate |

| 4 | Halogenation | Sulfuryl chloride or N-chloro compounds in chlorinated solvents, ambient to 50 °C | 6-Halopicolinonitrile intermediate |

| 5 | Coupling with aryl metal reagent | Organometallic reagent (Zn, Sn, B) with Pd catalyst | 5-(2,3,5-Trichlorophenyl)-6-amino-picolinonitrile |

| 6 | Hydrolysis and esterification | Strong acid and methanol | This compound |

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate serves as a key building block in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been explored for their potential in treating various diseases due to their ability to interact with biological targets effectively.

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in the creation of materials with specific properties such as conductivity and fluorescence. Research has shown that incorporating this compound into polymer matrices can enhance their electrical properties, making them suitable for applications in electronic devices.

Biological Studies

Biochemical Interactions

this compound is employed as a probe in biological assays to study enzyme interactions and receptor binding. It has been documented to inhibit certain enzymes involved in metabolic pathways, influencing metabolic flux and cellular processes. For example, it has been shown to modulate gene expression related to cell cycle regulation and apoptosis.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits specific enzymes critical for metabolic processes in Arabidopsis thaliana, leading to significant alterations in growth patterns. The inhibition was quantified through various assays measuring enzyme activity before and after treatment with the compound .

Agricultural Applications

Herbicidal Activity

The compound exhibits notable herbicidal properties. It has been tested against various weed species and shown to effectively inhibit root growth at specific concentrations. A case study highlighted its superior efficacy compared to traditional herbicides like picloram when applied at higher concentrations .

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| Amaranthus retroflexus | 250 | 100 |

| Chenopodium album | 250 | 100 |

| Brassica napus | 10 | Greater than picloram |

Industrial Applications

Agrochemical Development

In the agrochemical sector, this compound is being investigated for its potential use in developing new pesticides. Its structure allows for modifications that can enhance its effectiveness against pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate involves its interaction with specific molecular targets. The amino group and the trichlorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, affecting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the biological activity of the compound and its derivatives.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Halogenation: The trichlorophenyl group in Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate likely confers higher stability and electron-withdrawing effects compared to nitro or methyl substituents in analogs like 6-Amino-5-nitro-2-picoline .

Activité Biologique

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a compound of significant interest in agricultural and pharmaceutical research due to its biological activity, particularly as a potential herbicide. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of picolinate derivatives. The synthesis typically involves the reaction between 2-picolinic acid derivatives and various amines or phenolic compounds. Recent studies have focused on modifying the chemical structure to enhance herbicidal efficacy while minimizing toxicity to non-target organisms.

Herbicidal Properties

The primary biological activity attributed to this compound is its herbicidal effect. Research has shown that this compound exhibits excellent inhibitory properties against various weed species. For instance:

- Inhibition of Root Growth : Studies indicate that at a concentration of 10 µM, this compound significantly inhibited root growth in Brassica napus and Abutilon theophrasti, outperforming traditional herbicides like picloram .

- Mechanism of Action : The herbicidal effect is believed to be mediated through the modulation of auxin-related genes. Specifically, it promotes ethylene release and abscisic acid (ABA) production, leading to plant death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the picolinate scaffold can dramatically influence biological activity. For example:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | 10 | Effective against Amaranthus retroflexus |

| Halauxifen-methyl | 450 | Commercial herbicide for comparison |

| V-7 (Modified Compound) | 0.22 | 45 times more potent than halauxifen-methyl |

These findings suggest that strategic modifications can lead to compounds with enhanced potency against resistant weed species .

Efficacy Against Weeds

A notable study evaluated the efficacy of this compound against common agricultural weeds. The results demonstrated:

- Post-Emergence Activity : The compound showed a robust post-emergence effect at dosages of 250 g/ha against Chenopodium album and Amaranthus retroflexus, achieving over 90% control .

- Safety Profile : In trials with crops such as corn and wheat, the compound exhibited minimal phytotoxicity, indicating its potential for safe application in agricultural settings .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound on non-target organisms. For instance:

Q & A

Q. What synthetic strategies are effective for preparing Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, and how do reaction parameters affect yield?

- Methodological Answer: A two-step approach is recommended: (1) Coupling 2,3,5-trichlorophenyl derivatives with a picolinate precursor via nucleophilic aromatic substitution, and (2) esterification of the intermediate. Key parameters include:

- Solvent Selection: Chlorobenzene (high boiling point) enables prolonged reflux (e.g., 30+ hours) for complete substitution .

- Base Use: Post-reaction washing with saturated K₂CO₃ removes acidic byproducts .

- Purification: Recrystallization in ethanol or methanol improves purity. Yield optimization may require adjusting stoichiometry (e.g., 1.5x excess of trichlorophenyl reagent) to offset steric hindrance from chlorine substituents.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the trichlorophenyl group (absence of aromatic protons, δ ~140–160 ppm for carbons) and ester methyl (δ ~3.8–4.0 ppm for protons).

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and isotopic patterns from chlorine atoms (e.g., three ³⁵Cl/³⁷Cl clusters).

- IR Spectroscopy: Identify ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino N–H (~3300–3500 cm⁻¹) groups.

Q. What storage conditions prevent degradation during experimental workflows?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity, as hydrolysis of the ester group may occur. For lab use, aliquot small quantities to minimize repeated temperature fluctuations .

Advanced Research Questions

Q. How do electronic effects of the trichlorophenyl group influence photophysical properties?

- Methodological Answer: The electron-withdrawing trichlorophenyl group stabilizes the lowest unoccupied molecular orbital (LUMO), reducing the energy gap. Computational analysis (DFT/TD-DFT) can quantify:

- Frontier Orbital Energies: Compare HOMO/LUMO levels with non-chlorinated analogs.

- Vibronic Coupling Constants (VCCs): Higher VCCs correlate with increased non-radiative decay (e.g., knr) .

Table 1: Substituent Impact on Photostability

| Compound Type | Pyridyl Groups | Half-Life (UV Irradiation) |

|---|---|---|

| Trichlorophenyl + 2 Pyridyls | 2 | ~3000 hours (extrapolated) |

| Monochlorophenyl + 1 Pyridyl | 1 | ~64 hours |

| Non-chlorinated | 0 | ~1 hour |

| Data adapted from bisPyTM and TTM analogs . |

Q. Can computational modeling predict non-radiative decay rates for this compound?

- Methodological Answer: Yes. Calculate off-diagonal VCCs using density functional theory (DFT) to estimate kr (radiative) and knr (non-radiative) rate constants. For example, bisPyTM’s experimental kr/knr ratio matched theoretical VCC ratios within 5% error . Apply similar methods to model the trichlorophenyl derivative’s excited-state dynamics.

Q. How do Lewis acids modulate electrochemical properties?

- Methodological Answer: Introduce B(C₆F₅)₃ to coordinate with the amino group, shifting reduction potentials. Use cyclic voltammetry (CV) in dichloromethane with 0.1 M TBAPF₆ as electrolyte. Compare E₁/₂ values before/after Lewis acid addition to quantify stabilization effects .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in reported yields for similar picolinate derivatives?

- Methodological Answer: Variability often stems from:

- Reaction Time: Extend reflux duration (e.g., 30→48 hours) if substitution is incomplete .

- Purification: Replace column chromatography with recrystallization to recover sterically hindered products.

- Analytical Validation: Use LC-MS to detect low-concentration byproducts (e.g., dechlorinated intermediates).

Q. What experimental controls ensure accurate assessment of photostability?

- Methodological Answer:

- Solvent Control: Use dichloromethane (UV-transparent) to isolate compound-specific degradation .

- Light Source Calibration: Standardize UV intensity (e.g., 365 nm, 10 mW/cm²) and monitor temperature to exclude thermal effects.

- Reference Compounds: Include bisPyTM or TTM as benchmarks for comparative half-life analysis .

Safety in Research Context

Q. What PPE is critical when handling this compound during photostability assays?

- Methodological Answer: Use nitrile gloves, UV-blocking safety goggles, and N95 masks to avoid inhalation of degraded particulates. Conduct reactions in a fume hood with secondary containment for spill control .

Q. How to safely quench reactions involving unreacted trichlorophenyl intermediates?

- Methodological Answer:

Neutralize with 10% sodium bicarbonate, then adsorb onto silica gel for disposal. Avoid strong oxidizers (e.g., HNO₃) to prevent explosive chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.